
O6-Ethyl-2'-deoxyguanosine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O6-Ethyl-2’-deoxyguanosine-d5 is a labeled nucleoside analog used primarily in scientific research. It is a derivative of O6-ethyl-2’-deoxyguanosine, where the hydrogen atoms are replaced with deuterium (d5). This compound is often utilized in studies involving DNA damage and repair mechanisms, as well as in the investigation of mutagenic and carcinogenic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O6-Ethyl-2’-deoxyguanosine-d5 typically involves the alkylation of 2’-deoxyguanosine with ethylating agents in the presence of deuterium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH). The reaction is carried out under controlled temperatures to ensure the selective ethylation at the O6 position.
Industrial Production Methods
Industrial production of O6-Ethyl-2’-deoxyguanosine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
O6-Ethyl-2’-deoxyguanosine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethyl group or other parts of the molecule.
Substitution: The ethyl group at the O6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O6-ethyl-2’-deoxyguanosine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
O6-Ethyl-2’-deoxyguanosine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: Investigates DNA damage and repair mechanisms, particularly the effects of alkylation on DNA.
Medicine: Explores the mutagenic and carcinogenic potential of alkylated nucleosides, contributing to cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA damage and repair pathways.
Mécanisme D'action
O6-Ethyl-2’-deoxyguanosine-d5 exerts its effects by incorporating into DNA, where it can interfere with normal base pairing and replication processes. The ethyl group at the O6 position can cause mispairing during DNA replication, leading to mutations. This compound is often used to study the molecular targets and pathways involved in DNA repair mechanisms, such as the role of O6-methylguanine-DNA methyltransferase (MGMT) in removing alkyl groups from DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Another alkylated nucleoside analog used to study DNA damage and repair.
O6-Benzyl-2’-deoxyguanosine: Used in similar research applications but with a benzyl group instead of an ethyl group.
Uniqueness
O6-Ethyl-2’-deoxyguanosine-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in experimental studies. The ethyl group at the O6 position also provides specific insights into the effects of alkylation on DNA structure and function, distinguishing it from other alkylated nucleosides.
Propriétés
Formule moléculaire |
C12H19N5O4 |
|---|---|
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2,2-pentadeuterioethoxy)-3,6-dihydropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H19N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,11,18-19H,2-4H2,1H3,(H3,13,15,16)/t6-,7+,8+,11?/m0/s1/i1D3,2D2 |
Clé InChI |
UQEKXBPUUBIVAY-FPPZJUSISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1C2=C(NC(=N1)N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CCOC1C2=C(NC(=N1)N)N(C=N2)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
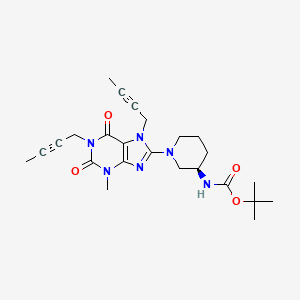


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
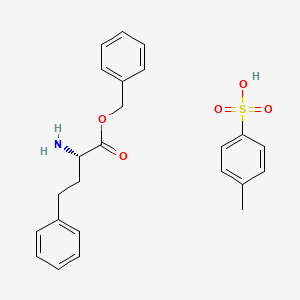


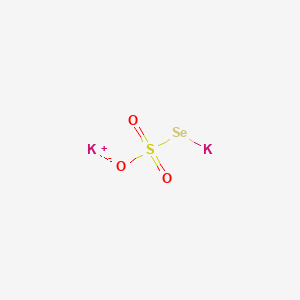
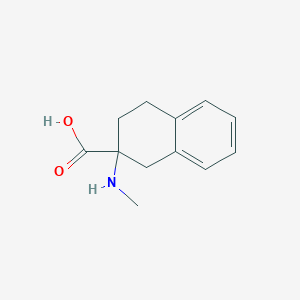
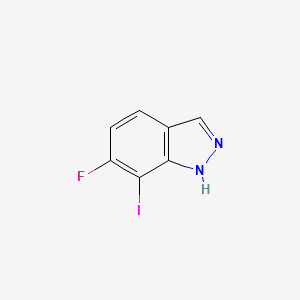
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
